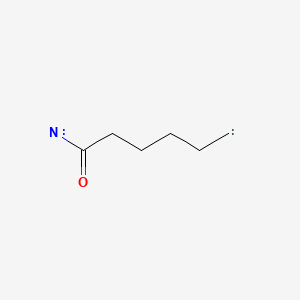
Dichlorure de pyridine-2,6-dicarbonyle
Vue d'ensemble
Description
2,6-Pyridinedicarbonyl dichloride is used as a reagent during the synthesis of pyridine-based polyamido-polyester optically active macrocycles. It is also used as a starting reagent during the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .
Synthesis Analysis
Pyridine-2,6-dicarboxylic acid (105 mg, 0.52 mmol) mixed with 7mL of thionyl chloride was heated to reflux for 3 hours. After the excess thionyl chloride was removed, a white solid was obtained and used for the following synthesis without further purifications .Molecular Structure Analysis
The molecular formula of 2,6-Pyridinedicarbonyl dichloride is C7H3Cl2NO2 .Chemical Reactions Analysis
2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamine dihydrobromides . It can also be used to synthesize pyridine-bridged 2,6-bis-carboxamide Schiff’s bases by treating with L-alanine or 2-methyl-alanine methyl esters .Physical and Chemical Properties Analysis
2,6-Pyridinedicarbonyl dichloride is a white to brown crystalline powder . It has a melting point of 56-58 °C .Applications De Recherche Scientifique
Synthèse de macrocycles optiquement actifs
Le dichlorure de pyridine-2,6-dicarbonyle est utilisé dans la synthèse de macrocycles optiquement actifs de type polyamido-polyester à base de pyridine. Ces macrocycles ont des applications potentielles dans les séparations chirales et la catalyse en raison de leur activité optique .
Préparation de bases de Schiff
Il sert de réactif de départ dans la synthèse de bases de Schiff de type 2,6-bis-carboxamide pontées par la pyridine. Les bases de Schiff sont importantes pour leur utilisation en chimie de coordination et comme ligands dans divers complexes métalliques .
Synthèse de dérivés de pyrénylméthyle
Ce composé est impliqué dans la synthèse de la N,N′-bis(1-pyrénylméthyl)pyridine-2,6-dicarboxamide, qui peut avoir des applications en science des matériaux, en particulier dans le développement de matériaux fluorescents .
Production de macrocycles polyamido-polyester
Il est utilisé pour synthétiser des macrocycles polyamido-polyester lorsqu'il est réagi avec des dihydrobromures de diamine chiraux. Ces macrocycles peuvent être importants dans les systèmes de délivrance de médicaments et comme blocs de construction pour les structures supramoléculaires .
Mécanisme D'action
Target of Action
2,6-Pyridinedicarbonyl dichloride is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the reactants in these synthesis reactions, which can include chiral diamine dihydrobromides , L-alanine or 2-methyl-alanine methyl esters , and 1-pyrenemethylamine hydrochloride .
Mode of Action
The compound interacts with its targets through a process known as acylation . In this process, the dichloride moiety of the 2,6-Pyridinedicarbonyl dichloride molecule reacts with the target molecules, leading to the formation of new covalent bonds .
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Pyridinedicarbonyl dichloride depend on the specific reactants it is combined with. It is known to be involved in the synthesis of pyridine-based polyamido-polyester optically active macrocycles , pyridine-bridged 2,6-bis-carboxamide Schiff’s bases , and N,N’-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide .
Pharmacokinetics
It’s important to note that it is insoluble in water , which could affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The result of 2,6-Pyridinedicarbonyl dichloride’s action is the formation of new organic compounds through acylation reactions . These compounds can have a variety of properties and uses, depending on the specific reactants involved in the synthesis.
Action Environment
The action of 2,6-Pyridinedicarbonyl dichloride can be influenced by environmental factors such as temperature and the presence of moisture. For instance, it is sensitive to moisture , which can potentially interfere with its reactivity. Additionally, certain reactions involving this compound may require specific temperatures for optimal results .
Safety and Hazards
2,6-Pyridinedicarbonyl dichloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamine dihydrobromides . It can also be used to synthesize pyridine-bridged 2,6-bis-carboxamide Schiff’s bases by treating with L-alanine or 2-methyl-alanine methyl esters . These compounds are potential bifunctional receptors for sugars and anions .
Analyse Biochimique
Biochemical Properties
2,6-Pyridinedicarbonyl dichloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive dichloride groups. These interactions often involve the formation of covalent bonds with amino groups in proteins, leading to the modification of enzyme activity and protein function. For instance, 2,6-Pyridinedicarbonyl dichloride can react with chiral diamine dihydrobromides to form pyridine-based polyamido-polyester optically active macrocycles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Pyridinedicarbonyl dichloride can change over time due to its stability and degradation. This compound is known to be moisture-sensitive and should be stored in cool, dry conditions to maintain its stability . Over time, the degradation of 2,6-Pyridinedicarbonyl dichloride can lead to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the stability and degradation of this compound can influence its impact on cellular processes.
Propriétés
IUPAC Name |
pyridine-2,6-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOGODUVLQCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958483 | |
| Record name | Pyridine-2,6-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3739-94-4 | |
| Record name | 2,6-Pyridinedicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-dicarbonyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2,6-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-dicarbonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,6-pyridinedicarbonyl dichloride in material science?
A1: 2,6-Pyridinedicarbonyl dichloride serves as a crucial precursor in synthesizing various polymers and metal-organic frameworks (MOFs) [, ]. Its reaction with diamines or diols yields polyamides and polyesters, respectively. These polymers exhibit intriguing properties, including metal ion absorption capabilities and potential applications in catalysis [, ].
Q2: How does the structure of 2,6-pyridinedicarbonyl dichloride lend itself to the formation of macrocycles?
A2: The molecule's two reactive acyl chloride groups, positioned at the 2 and 6 positions of the pyridine ring, enable cyclization reactions with appropriate diamines. This results in the formation of macrocyclic structures, with the pyridine ring becoming an integral part of the macrocycle's backbone [, , ].
Q3: Can you elaborate on the use of 2,6-pyridinedicarbonyl dichloride in developing chiral macrocycles and their significance?
A3: Researchers utilize 2,6-pyridinedicarbonyl dichloride to synthesize chiral macrocycles by employing chiral diamines as building blocks [, ]. These chiral macrocycles possess cavities capable of selectively binding to specific enantiomers of guest molecules, such as amino acid derivatives []. This selective binding ability makes them potentially valuable in areas like chiral separation and enantioselective catalysis.
Q4: How does 2,6-pyridinedicarbonyl dichloride contribute to the development of luminescent lanthanide complexes?
A4: 2,6-Pyridinedicarbonyl dichloride plays a vital role as a starting material for synthesizing bis(oxazolyl)pyridine ligands []. These ligands, upon coordination with lanthanide ions like europium (Eu(III)) and terbium (Tb(III)), create luminescent complexes. The photophysical properties of these complexes, including their luminescence efficiency, can be fine-tuned by modifying the substituents on the oxazole rings of the ligands [].
Q5: Are there studies investigating the intermediates formed during the reactions of 2,6-pyridinedicarbonyl dichloride?
A5: Yes, pulse radiolysis techniques have been employed to study the kinetic and spectral properties of transient intermediates produced during the reaction of 2,6-pyridinedicarbonyl dichloride in aqueous solutions []. Understanding the nature and behavior of these intermediates is crucial for optimizing reaction conditions and designing novel synthetic pathways.
Q6: Has 2,6-pyridinedicarbonyl dichloride been used in developing compounds with potential biological activities?
A6: Research demonstrates the synthesis of pyridine-2,6-carboxamide Schiff's bases utilizing 2,6-pyridinedicarbonyl dichloride as a starting material []. These compounds exhibited promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential of this building block for medicinal chemistry research.
Q7: How do researchers characterize the compounds synthesized using 2,6-pyridinedicarbonyl dichloride?
A7: A range of techniques is employed for characterizing compounds derived from 2,6-pyridinedicarbonyl dichloride. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) [, , , , , ]. Additionally, X-ray crystallography is often used to elucidate the three-dimensional structures of crystalline compounds, providing valuable insights into their molecular geometry and packing arrangements [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)
![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)

![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)





